molecular formula C14H10ClNO5 B8453963 Methyl 4-(4-chloro-2-nitrophenoxy)benzoate

Methyl 4-(4-chloro-2-nitrophenoxy)benzoate

Cat. No. B8453963
M. Wt: 307.68 g/mol
InChI Key: SCTAZUKZHLWSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-chloro-2-nitrophenoxy)benzoate is a useful research compound. Its molecular formula is C14H10ClNO5 and its molecular weight is 307.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(4-chloro-2-nitrophenoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-chloro-2-nitrophenoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-(4-chloro-2-nitrophenoxy)benzoate

Molecular Formula

C14H10ClNO5

Molecular Weight

307.68 g/mol

IUPAC Name

methyl 4-(4-chloro-2-nitrophenoxy)benzoate

InChI

InChI=1S/C14H10ClNO5/c1-20-14(17)9-2-5-11(6-3-9)21-13-7-4-10(15)8-12(13)16(18)19/h2-8H,1H3

InChI Key

SCTAZUKZHLWSNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1,4-dichloro-2-nitrobenzene (20.0 g, 104.2 mmol) and methyl 4-hydroxybenzoate (15.85 g, 104.2 mmol) in 150 mL of EtOH was treated with Na2CO3 and heated overnight under reflux. Cooled to room temperature and quenched with water. Extracted with EtOAc. Dried over MgSO4′ filtered and concentrated under vacuum giving the title compound, which was purified by silica gel column chromatography eluting with 10% EtOAc/hexane giving the title compound as a yellow solid (29.6 g, 92%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.85 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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